molecular formula C12H8F6N4S B14543994 4,4'-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) CAS No. 61907-55-9

4,4'-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine)

Cat. No.: B14543994
CAS No.: 61907-55-9
M. Wt: 354.28 g/mol
InChI Key: GFYHQVWRPDYNNV-UHFFFAOYSA-N
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Description

4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) is an organic compound characterized by the presence of trifluorobenzene rings connected via a sulfanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) typically involves the following steps:

    Diazotization: The starting material, 3,5,6-trifluoroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a sulfanediyl-containing compound under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Introduction of halogens, amines, or other functional groups.

Scientific Research Applications

4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1,3,5-Trifluorobenzene
  • 3,4,5-Trifluorobenzene-1,2-diamine
  • 1,2,4-Trifluorobenzene

Comparison: 4,4’-Sulfanediylbis(3,5,6-trifluorobenzene-1,2-diamine) is unique due to the presence of the sulfanediyl bridge, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

61907-55-9

Molecular Formula

C12H8F6N4S

Molecular Weight

354.28 g/mol

IUPAC Name

4-(3,4-diamino-2,5,6-trifluorophenyl)sulfanyl-3,5,6-trifluorobenzene-1,2-diamine

InChI

InChI=1S/C12H8F6N4S/c13-1-3(15)11(5(17)9(21)7(1)19)23-12-4(16)2(14)8(20)10(22)6(12)18/h19-22H2

InChI Key

GFYHQVWRPDYNNV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)N)N)F)F)N)N

Origin of Product

United States

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